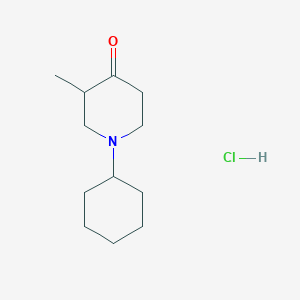
1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCC is a white crystalline powder that belongs to the class of piperidinone compounds. It was first synthesized in the 1950s and has since been used in various research studies. PCC is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool in studying the role of these neurotransmitters in the brain.
Mécanisme D'action
PCC acts as a potent inhibitor of dopamine and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also increase dopamine and norepinephrine levels.
Biochemical and Physiological Effects
PCC has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperactivity in rats, suggesting that it may have stimulant properties. PCC has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PCC in lab experiments is its potency and specificity. It is a highly selective inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using PCC is its potential for abuse. Due to its stimulant properties, it may be misused by researchers or lab personnel.
Orientations Futures
There are several potential future directions for research on PCC. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of research could focus on developing more potent and selective inhibitors of dopamine and norepinephrine reuptake. Additionally, further studies could be conducted to investigate the long-term effects of PCC on the brain and its potential for abuse.
In conclusion, PCC is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. While PCC has several advantages for lab experiments, it also has limitations and potential for abuse. Future research on PCC could lead to new therapeutic applications and a better understanding of its effects on the brain.
Méthodes De Synthèse
PCC can be synthesized using a multi-step process that involves the reaction of cyclohexylamine and methyl ethyl ketone. The resulting product is then treated with hydrochloric acid to obtain PCC hydrochloride. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
PCC has been used in a wide range of scientific research studies, including neurobiology, pharmacology, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-cyclohexyl-3-methylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11;/h10-11H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIJOQMMXXISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)


![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)
![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

